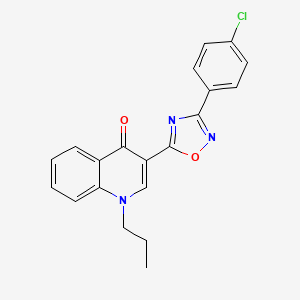

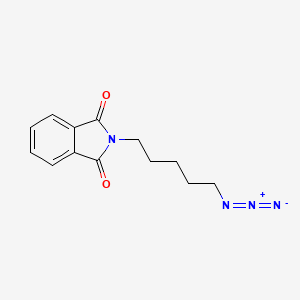

![molecular formula C7H11NO B2641951 8-氮杂双环[3.2.1]辛烷-2-酮 CAS No. 958812-40-3](/img/structure/B2641951.png)

8-氮杂双环[3.2.1]辛烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 8-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .Molecular Structure Analysis

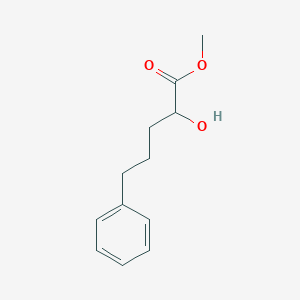

The molecular formula of 8-Azabicyclo[3.2.1]octan-2-one is C7H11NO . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). A switch of exo/endo-selectivity was observed depending on the diazo substrates .科学研究应用

合成中的对映选择性构建

8-氮杂双环[3.2.1]辛烷骨架是托烷生物碱的核心,因其广泛的生物活性而备受关注。该结构的对映选择性制备引起了全球研究兴趣,许多方法侧重于非环状起始材料的对映选择性构筑,以形成双环骨架。其他方法包括在生成 8-氮杂双环[3.2.1]辛烷结构或非手性托品酮衍生物的对称拆分中进行立体化学控制 (S. Rodríguez 等人,2021)。

构象研究

N-取代的 8-氮杂双环[3.2.1]辛烷-3-酮在溶液中表现出一致的优先构象,如通过核磁共振光谱揭示的那样。这些酮类显示出吡咯烷和哌啶酮环的独特构象 (M. Arias 等人,1986)。

不对称 1,3-偶极环加成

8-氮杂双环[3.2.1]辛-3-烯-2-酮使用不对称 1,3-偶极环加成制备,表现出优异的非对映面选择性。环加合物的绝对立体化学构型通过 X 射线衍射研究得到证实 (N. Curtis 等人,2006)。

结构类似物的合成

8-氮杂双环[3.2.1]辛烷-3-酮衍生物(依巴替丁类似物)的合成涉及琥珀醛与杂环胺和丙酮二甲酸的反应。这表明了一种制备这些衍生物的一步法 (I. Babkin 等人,2015)。

硝氧自由基/羟胺骨架

研究表明 8-氮杂双环[3.2.1]辛烷-8-醇 (ABOOL) 和 7-氮杂双环[2.2.1]庚烷-7-醇 (ABHOL) 是高效的醇氧化催化剂。这些具有小双环骨架的羟胺在使用分子氧和铜助催化剂催化仲醇氧化时表现出稳定性和功效 (Toda Masaki 等人,2023)。

受限脯氨酸类似物合成

8-氮杂双环[3.2.1]辛烷-1-羧酸的合成(一种具有双环结构的脯氨酸类似物)采用简单、高产的转化,使用 readily available 材料 (D. Casabona 等人,2007)。

8-氮杂双环[3.2.1]辛烷衍生物的酯合成

8-β-烷氧羰基-8-α-羟基-3-苯乙基-3-氮杂双环[3.2.1]辛烷衍生物的合成和研究涉及红外光谱、核磁共振光谱和 X 射线衍射。这些化合物显示出优先的椅式-包络构象,有助于理解立体电子效应 (M. Diez 等人,1991)。

作用机制

Target of Action

The primary target of 8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of 8-Azabicyclo[32It is known that tropane alkaloids, which share the 8-azabicyclo[321]octane core, have diverse biological activities . The stereochemical control in the formation of the 8-azabicyclo[3.2.1]octane architecture is achieved directly in the same transformation .

Biochemical Pathways

The specific biochemical pathways affected by 8-Azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane core, are known to interact with various biochemical pathways .

Result of Action

The specific molecular and cellular effects of 8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane core have been shown to exhibit good nematicidal activities .

未来方向

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field, and future research may continue to explore new synthesis methods and applications for this compound.

生化分析

Biochemical Properties

The 8-Azabicyclo[3.2.1]octan-2-one plays a significant role in biochemical reactions. It is involved in the synthesis of tropane alkaloids, interacting with various enzymes and proteins . The stereochemical control in its formation is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Cellular Effects

The cellular effects of 8-Azabicyclo[3.2.1]octan-2-one are primarily observed in its role as a precursor in the synthesis of tropane alkaloids . These alkaloids have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder .

Molecular Mechanism

The molecular mechanism of 8-Azabicyclo[3.2.1]octan-2-one involves its transformation into the 8-azabicyclo[3.2.1]octane architecture, a process that involves stereochemical control . This transformation is crucial in the synthesis of tropane alkaloids .

Temporal Effects in Laboratory Settings

Its role in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities, has attracted attention from many research groups worldwide .

Metabolic Pathways

8-Azabicyclo[3.2.1]octan-2-one is involved in the metabolic pathways leading to the synthesis of tropane alkaloids . This process involves interactions with various enzymes and cofactors .

Transport and Distribution

Understanding how this compound is transported and distributed will provide valuable insights into its role in the synthesis of tropane alkaloids .

Subcellular Localization

The subcellular localization of 8-Azabicyclo[3.2.1]octan-2-one is another area that warrants further study. Understanding where this compound is localized within the cell and how it is directed to specific compartments or organelles will shed light on its function and activity .

属性

IUPAC Name |

8-azabicyclo[3.2.1]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(7)8-5/h5-6,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJKSIIIDRILDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CCC1N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

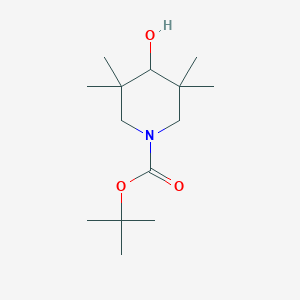

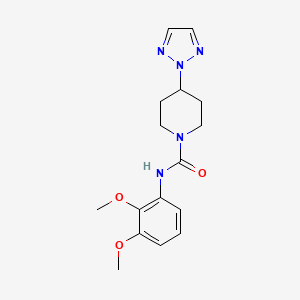

![2-(4-Chlorophenoxy)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2641872.png)

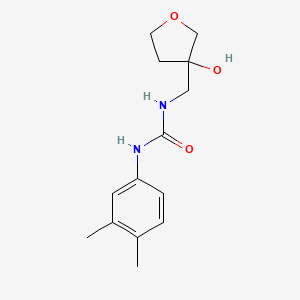

![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

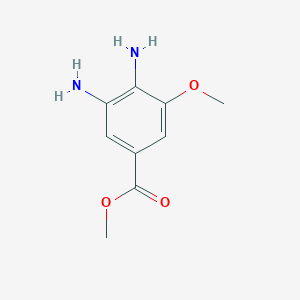

![N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2641877.png)

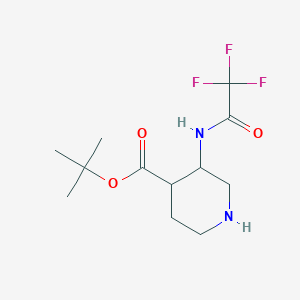

![4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2641881.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2641889.png)